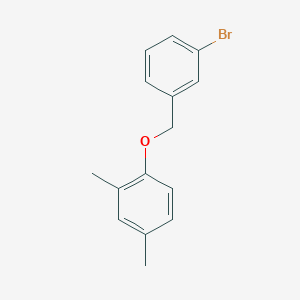

3-Bromobenzyl-(2,4-dimethylphenyl)ether

Description

3-Bromobenzyl-(2,4-dimethylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the 3-position and a 2,4-dimethylphenyl group connected via an ether linkage. Its molecular formula is C15H15BrO, with a molecular weight of 291.18 g/mol. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs offer insights into its likely behavior in synthetic and environmental contexts .

Properties

IUPAC Name |

1-[(3-bromophenyl)methoxy]-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZDPHYHPPHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(2,4-dimethylphenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl chloride+2,4-DimethylphenolK2CO3,Solvent3-Bromobenzyl-(2,4-dimethylphenyl)ether+KCl

Industrial Production Methods

Industrial production methods for 3-Bromobenzyl-(2,4-dimethylphenyl)ether may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(2,4-dimethylphenyl)ether can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl ethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Bromobenzyl-(2,4-dimethylphenyl)ether is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can be substituted with various functional groups, making it a valuable building block in organic synthesis. Reactions such as nucleophilic substitutions allow for the introduction of different substituents, which can lead to the formation of novel compounds with desired properties.

2. Synthetic Methods

The compound can be synthesized through several methods, including:

- Suzuki–Miyaura Coupling Reaction : This method is effective for forming carbon-carbon bonds and involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst.

- Nucleophilic Substitution Reactions : The bromine atom can be replaced with nucleophiles like hydroxide or amine groups, facilitating the creation of derivatives with varying biological activities.

Biological Applications

1. Antimicrobial Activity

Research has indicated that 3-Bromobenzyl-(2,4-dimethylphenyl)ether exhibits significant antimicrobial properties. Studies have shown that modifications to the bromine substituent can enhance its efficacy against resistant bacterial strains such as Staphylococcus aureus. This makes it a candidate for developing new antimicrobial agents .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. Research indicates that certain derivatives exhibit IC50 values below 20 µM against various human cancer cell lines, suggesting strong inhibitory effects on cell growth .

Case Studies

1. Antimicrobial Efficacy Study

A study evaluated the efficacy of 3-Bromobenzyl-(2,4-dimethylphenyl)ether derivatives against resistant bacterial strains. Results indicated that structural modifications could enhance antimicrobial potency significantly .

2. Cancer Cell Line Inhibition

Another research effort focused on testing derivatives similar to this compound against human cancer cell lines. The findings suggested that specific analogs had strong inhibitory effects on cell growth, highlighting their potential as anticancer agents .

Industrial Applications

In addition to its research applications, 3-Bromobenzyl-(2,4-dimethylphenyl)ether is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for developing new materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(2,4-dimethylphenyl)ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ether linkage play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

- 4-Bromobenzyl-(2,4-dimethylphenyl)ether Molecular Formula: C15H15BrO (identical to the target compound). Key Difference: Bromine at the 4-position instead of 3 on the benzyl group. Implications: Positional isomerism may alter electronic distribution, affecting reactivity in substitution reactions or interactions with biological targets. No direct melting point data are available, but solubility in organic solvents is inferred from structural similarity .

Substituent Variation on the Aromatic Ring

- 3-Bromobenzyl-(4-tert-butylphenyl)ether Molecular Formula: C17H19BrO. Key Difference: The 2,4-dimethylphenyl group is replaced with a bulky 4-tert-butylphenyl group. Molecular weight (319.24 g/mol) is higher, which may influence solubility and environmental persistence .

3-Bromobenzyl-(2,3-dichlorophenyl)ether

- Molecular Formula : C13H9BrCl2O.

- Key Difference : Chlorine atoms at the 2- and 3-positions on the aromatic ring instead of methyl groups.

- Implications : Chlorine’s electron-withdrawing nature may enhance oxidative stability but reduce solubility in polar solvents. Molecular weight (332.02 g/mol) is higher due to chlorine substitution .

Brominated Diphenyl Ethers (BDEs)

- 3-Bromodiphenyl ether (BDE-2) Molecular Formula: C12H9BrO. Used as a reference in environmental studies due to its persistence .

4-Bromodiphenyl ether (BDE-3)

Data Table: Structural and Physical Properties

Research Findings and Implications

- Synthetic Reactivity : The target compound’s methyl groups (electron-donating) may enhance stability in electrophilic substitution reactions compared to chlorine-substituted analogs .

- Environmental Fate: Brominated diphenyl ethers like BDE-3 are known for environmental persistence.

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder reaction efficiency in cross-coupling reactions, as seen in palladium-catalyzed syntheses .

Biological Activity

3-Bromobenzyl-(2,4-dimethylphenyl)ether is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H15BrO

- Molecular Weight : 273.18 g/mol

The presence of a bromine atom attached to the benzyl group, along with the ether linkage to a 2,4-dimethylphenyl group, contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-Bromobenzyl-(2,4-dimethylphenyl)ether exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

The mechanism of action for its antimicrobial activity involves disrupting bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

The anticancer potential of this compound has been investigated through various cytotoxicity assays. Notable findings include:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 7.81 | Induction of apoptosis |

| HeLa | 10.5 | Inhibition of cell proliferation |

The compound induces apoptosis in cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction, leading to morphological changes like nuclear condensation and fragmentation .

The biological activity of 3-Bromobenzyl-(2,4-dimethylphenyl)ether can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in critical metabolic pathways, inhibiting their activity.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways crucial for cell survival and proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through oxidative stress or mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various benzyl ether derivatives, including 3-Bromobenzyl-(2,4-dimethylphenyl)ether. Results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

- Cytotoxicity Assay on Cancer Cells : In a recent study focusing on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, researchers found that treatment with 3-Bromobenzyl-(2,4-dimethylphenyl)ether resulted in significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects at low concentrations .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromobenzyl-(2,4-dimethylphenyl)ether, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 3-bromobenzyl bromide with 2,4-dimethylphenol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction optimization should focus on temperature control (80–120°C), stoichiometric ratios (1:1.2 phenol to bromide), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Impurities such as unreacted phenol or di-alkylated byproducts can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the crystal structure of 3-Bromobenzyl-(2,4-dimethylphenyl)ether determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from ethanol or DCM. Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for structure refinement, which handles anisotropic displacement parameters and validates geometric restraints (e.g., bond lengths, angles). ORTEP-3 can generate publication-quality thermal ellipsoid diagrams. For ambiguous electron density regions (e.g., disordered bromine atoms), iterative refinement with constraints is critical .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in environmental degradation data for brominated aryl ethers like 3-Bromobenzyl-(2,4-dimethylphenyl)ether?

- Methodological Answer : Conflicting degradation rates (e.g., photolytic vs. microbial) require multi-method validation:

- Photodegradation : Use HPLC-UV/Vis with a C18 column (acetonitrile/water) to track half-life under simulated sunlight (λ > 290 nm). Compare with deuterium lamp setups to isolate UVB effects.

- Biodegradation : Conduct OECD 301F tests with activated sludge, monitoring via GC-MS (e.g., m/z 249 for debrominated fragments).

Discrepancies may arise from matrix effects (e.g., sediment vs. aqueous systems) or co-solvents altering reactivity. Normalize data to internal standards (e.g., 4-bromophenyl phenyl ether) .

Q. How can researchers investigate the biological interactions of 3-Bromobenzyl-(2,4-dimethylphenyl)ether with cellular targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., cytochrome P450 enzymes). Immobilize the enzyme on a CM5 chip and inject the compound at varying concentrations (1–100 µM). For cytotoxicity, employ MTT assays in HepG2 cells with IC₅₀ determination (48–72 hr exposure). Confounders like solvent toxicity (DMSO >0.1%) require strict controls. Molecular docking (AutoDock Vina) can predict binding modes using homology models of targets .

Q. What computational methods predict the electronic properties of 3-Bromobenzyl-(2,4-dimethylphenyl)ether for material science applications?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects (e.g., toluene) are incorporated via the polarizable continuum model (PCM). For charge-transfer studies, time-dependent DFT (TD-DFT) simulates UV-Vis spectra. Validate predictions against experimental cyclic voltammetry (e.g., oxidation potentials in acetonitrile with Ag/AgCl reference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.